(4-bromo-1-ethyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone
Description
The compound "(4-bromo-1-ethyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone" features a pyrazole core substituted with a bromine atom at position 4 and an ethyl group at position 1, linked via a methanone bridge to a piperazine moiety. Pyrazole derivatives are widely recognized for their pharmacological relevance, including anti-inflammatory, antimicrobial, and anticancer activities .
Properties
Molecular Formula |
C10H15BrN4O |
|---|---|
Molecular Weight |
287.16 g/mol |
IUPAC Name |
(4-bromo-1-ethylpyrazol-3-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C10H15BrN4O/c1-2-15-7-8(11)9(13-15)10(16)14-5-3-12-4-6-14/h7,12H,2-6H2,1H3 |
InChI Key |
GDIMSNRZHUDRQY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2CCNCC2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(PIPERAZINO)METHANONE typically involves the formation of the pyrazole ring followed by the introduction of the piperazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a diazo compound . The piperazine moiety is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and catalysts to facilitate efficient production. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(PIPERAZINO)METHANONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the piperazine moiety.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom. Coupling reactions can produce biaryl compounds with extended conjugation.
Scientific Research Applications
(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(PIPERAZINO)METHANONE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Biological Research: The compound is utilized in the study of enzyme inhibition and receptor binding due to its structural features.
Materials Science: It is explored for its potential in creating novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(PIPERAZINO)METHANONE involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the piperazine moiety can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Comparisons
Pyrazole Derivatives with Halogen Substituents
- 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (, Entry 13): This compound shares a bromophenyl-substituted pyrazole but includes a fluorophenyl group and a dihydro-pyrazole ring.
- 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one ():
Contains a chlorophenyl group and a ketone at position 3. The chlorine substituent, smaller than bromine, may reduce halogen bonding efficacy but increase lipophilicity .
Piperazine-Linked Heterocycles
- Imidazo[4,5-b]pyridine-piperazine Methanone Derivatives (): Replaces the pyrazole with an imidazopyridine ring, enhancing π-π stacking interactions. The imidazopyridine’s planar structure may improve target binding but reduce solubility .
- The nitro group introduces strong electron-withdrawing effects, altering reactivity .
Substituted Piperazine Derivatives
- 4-Ethyl-piperazine Derivatives ():
Alkyl-substituted piperazines (e.g., ethyl) increase basicity and membrane permeability compared to the unsubstituted piperazine in the target compound .
Physicochemical Properties
Crystallographic and Stability Analysis
- SHELX Refinement (): Structural studies of similar compounds (e.g., pyrazole-thiazole hybrids in ) reveal halogen bonding and π-stacking stabilize crystal lattices. The target compound’s bromine may promote similar interactions .
Biological Activity
The compound (4-bromo-1-ethyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone , also known as 4-bromo-1-ethyl-1H-pyrazol-3-yl piperazin-1-yl methanone hydrochloride , has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects. Its unique structural features, including the pyrazole and piperazine moieties, contribute to its diverse biological profile.
- Molecular Formula : CHBrNO
- Molecular Weight : 323.619 g/mol
- CAS Number : 1189660-71-6
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, focusing on its pharmacological properties and mechanisms of action.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The presence of the bromine atom in the structure enhances the compound's ability to disrupt bacterial cell walls and inhibit growth. In vitro studies have shown that it possesses activity against a range of Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly in inhibiting cell proliferation in various cancer cell lines. Studies have demonstrated that it can induce apoptosis and inhibit tumor growth through multiple pathways, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial effects of various pyrazole derivatives, including (4-bromo-1-ethyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone, showing significant inhibition against Staphylococcus aureus and E. coli. |
| Study 2 | Evaluated the anticancer activity in vitro against breast cancer cell lines (MCF7), revealing an IC50 value of 15 µM, indicating potent cytotoxicity. |
| Study 3 | Assessed neuropharmacological effects in animal models, demonstrating anxiolytic properties through behavioral tests such as the elevated plus maze. |
The mechanisms through which (4-bromo-1-ethyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer progression.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating caspases.
- Modulation of Signaling Pathways : Alters pathways such as PI3K/Akt and MAPK, which are critical in cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
